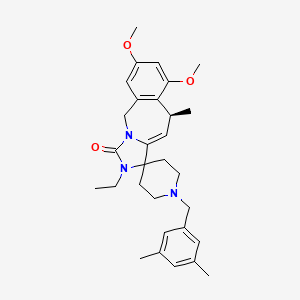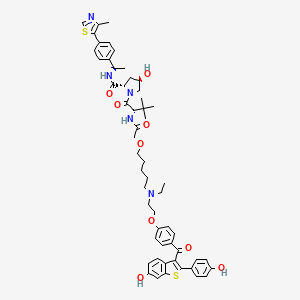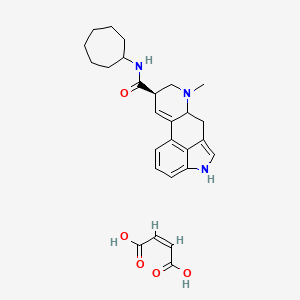
FC-11 (FAK degrader)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FC-11 is a highly potent focal adhesion kinase degrader. It is a proteolysis-targeting chimera (PROTAC) that targets focal adhesion kinase for degradation. This compound is composed of the focal adhesion kinase inhibitor PF 562217 joined by a linker to the cereblon-binding ligand Pomalidomide . FC-11 is known for its ability to degrade autophosphorylated focal adhesion kinase, displaying near-complete degradation after 3 hours at 100 nanomolar in TM3 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of FC-11 involves the conjugation of the focal adhesion kinase inhibitor PF 562217 with the cereblon-binding ligand Pomalidomide through a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation and linker attachment .
Industrial Production Methods: Industrial production methods for FC-11 are not widely documented. Typically, the production of such compounds involves large-scale organic synthesis, purification through chromatography, and rigorous quality control to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: FC-11 undergoes various chemical reactions, primarily focusing on its degradation activity. The compound facilitates the ubiquitination and subsequent proteasome-mediated degradation of focal adhesion kinase .
Common Reagents and Conditions: The common reagents used in the synthesis of FC-11 include the focal adhesion kinase inhibitor PF 562217, the cereblon-binding ligand Pomalidomide, and various organic solvents and reagents for linker attachment .
Major Products Formed: The major product formed from the reaction involving FC-11 is the degraded focal adhesion kinase protein, which is ubiquitinated and subsequently degraded by the proteasome .
Applications De Recherche Scientifique
FC-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying protein degradation mechanisms. In biology, it is used to investigate the role of focal adhesion kinase in cellular processes. In medicine, FC-11 is explored for its potential therapeutic applications in cancer treatment, particularly in targeting focal adhesion kinase-dependent pathways .
Mécanisme D'action
FC-11 exerts its effects by binding to focal adhesion kinase and cereblon, forming a ternary complex that facilitates the ubiquitination of focal adhesion kinase. This leads to the proteasome-mediated degradation of focal adhesion kinase, effectively reducing its levels in cells. The molecular targets involved include focal adhesion kinase and cereblon, with the pathway involving ubiquitination and proteasomal degradation .
Comparaison Avec Des Composés Similaires
FC-11 is unique compared to other similar compounds due to its high potency and specificity in degrading focal adhesion kinase. Similar compounds include other focal adhesion kinase inhibitors and PROTACs targeting different kinases. For example, PROTAC-3 and BI-3663 are also focal adhesion kinase degraders but differ in their linker structures and targeting ligands .
Propriétés
Numéro CAS |
2271035-37-9 |
|---|---|
Formule moléculaire |
C41H42F3N13O9S |
Poids moléculaire |
949.9242 |
Nom IUPAC |
1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide |
InChI |
InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52) |
Clé InChI |
RZKZQCHSKWKOAJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCOCCOCCNC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O)N=N1)NC5=CC=C(NC6=NC=C(C(F)(F)F)C(NCC7=CC=CN=C7N(C)S(=O)(C)=O)=N6)C=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FC-11; FC 11; FC11; FC-11 (FAK degrader); |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


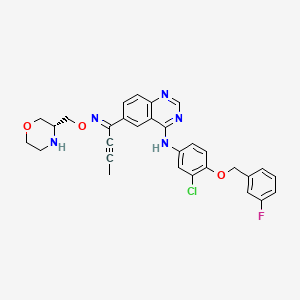
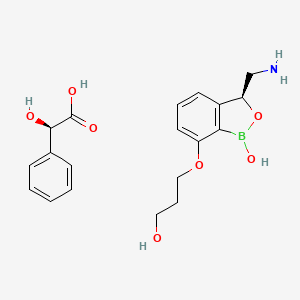
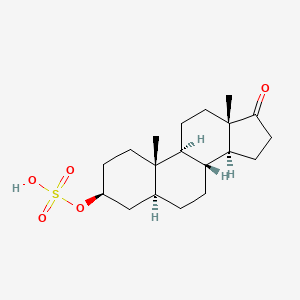
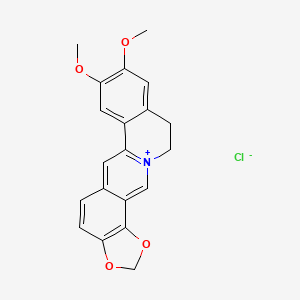

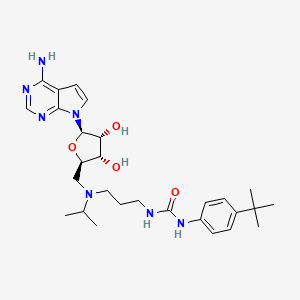
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B607351.png)
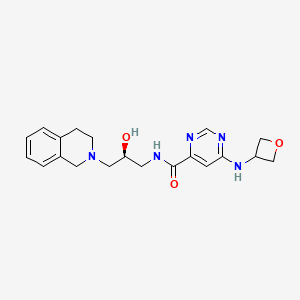
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)
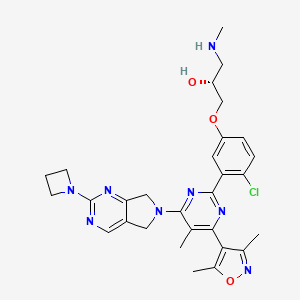
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
